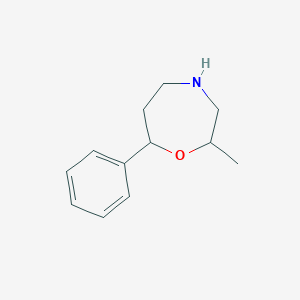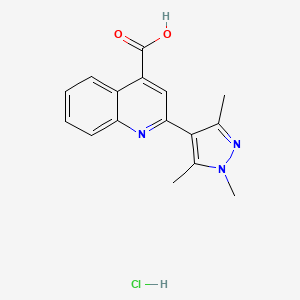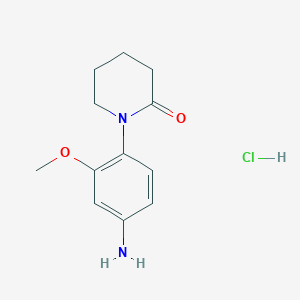![molecular formula C16H19FN2O B2646117 N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide CAS No. 2224020-17-9](/img/structure/B2646117.png)
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ABT-639 and is a selective T-type calcium channel blocker.
Mechanism Of Action
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide works by selectively blocking T-type calcium channels. These channels are involved in the regulation of neuronal excitability, and their dysfunction has been implicated in various neurological disorders. By blocking these channels, N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide can reduce neuronal excitability and potentially treat these disorders.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide has been shown to have vasodilatory effects, which may be beneficial in the treatment of hypertension and other cardiovascular diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide in lab experiments is its selectivity for T-type calcium channels. This allows researchers to study the specific effects of blocking these channels without affecting other calcium channels. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Another direction is to explore its potential as a treatment for cardiovascular diseases, such as hypertension. Additionally, more research is needed to fully understand its anticancer properties and potential use as an anticancer agent.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide involves a multi-step process. The starting material for the synthesis is 3-fluorobenzaldehyde, which is reacted with cyclohexanone to form 3-fluorocyclohexanone. This intermediate is then reacted with cyanomethyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the desired carboxamide using standard peptide coupling methods.
Scientific Research Applications
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, this compound has been shown to block T-type calcium channels, which are involved in the regulation of neuronal excitability. This makes it a potential therapeutic target for the treatment of epilepsy, neuropathic pain, and other neurological disorders.
In cardiovascular disease research, N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide has been shown to have vasodilatory effects, which may make it a potential treatment for hypertension and other cardiovascular diseases.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
properties
IUPAC Name |
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-14-6-4-5-13(11-14)12-16(7-2-1-3-8-16)15(20)19-10-9-18/h4-6,11H,1-3,7-8,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOJQNHGQWXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC(=CC=C2)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2646035.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol](/img/structure/B2646038.png)

![4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2646041.png)


![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)

![2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646048.png)
![6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2646051.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2646056.png)
![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/no-structure.png)